molecular formula C14H15N3O2S B2630629 4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034399-62-5

4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2630629
CAS No.: 2034399-62-5
M. Wt: 289.35
InChI Key: XJTMPXOCXQFKDS-UHFFFAOYSA-N
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Description

4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperidine moiety, which is further connected to a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-pyrimidin-4-yloxypiperidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(11-4-7-20-9-11)17-6-1-2-12(8-17)19-13-3-5-15-10-16-13/h3-5,7,9-10,12H,1-2,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTMPXOCXQFKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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